3,3,4-Trifluoroazepane hydrochloride

X-ray Crystallography Conformational Analysis Fluorine Gauche Effect

3,3,4-Trifluoroazepane hydrochloride is a highly fluorinated, seven-membered saturated N-heterocycle (azepane) in its hydrochloride salt form. The strategic placement of three fluorine atoms—geminal at the 3-position and a single fluorine at the 4-position—creates a unique stereoelectronic environment that profoundly influences the ring's conformational landscape.

Molecular Formula C6H11ClF3N
Molecular Weight 189.61
CAS No. 1823912-07-7
Cat. No. B2400648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trifluoroazepane hydrochloride
CAS1823912-07-7
Molecular FormulaC6H11ClF3N
Molecular Weight189.61
Structural Identifiers
SMILESC1CC(C(CNC1)(F)F)F.Cl
InChIInChI=1S/C6H10F3N.ClH/c7-5-2-1-3-10-4-6(5,8)9;/h5,10H,1-4H2;1H
InChIKeyNECVQVKKKAYPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4-Trifluoroazepane Hydrochloride (CAS 1823912-07-7): A Conformationally-Defined Fluorinated Azepane Building Block


3,3,4-Trifluoroazepane hydrochloride is a highly fluorinated, seven-membered saturated N-heterocycle (azepane) in its hydrochloride salt form. The strategic placement of three fluorine atoms—geminal at the 3-position and a single fluorine at the 4-position—creates a unique stereoelectronic environment that profoundly influences the ring's conformational landscape [1]. This compound serves as a critical, conformationally-biased building block for medicinal chemistry, where its defined shape and enhanced metabolic stability are leveraged in drug discovery programs, distinguishing it from non-fluorinated or mono-fluorinated azepane analogs [2].

The Conformational Cost of Substitution: Why 3,3,4-Trifluoroazepane Hydrochloride is Not Interchangeable with Other Fluorinated Azepanes


In the flexible azepane ring system, seemingly minor changes in the fluorination pattern lead to major differences in the molecule's preferred 3D shape and, consequently, its biological interactions. Substituting 3,3,4-trifluoroazepane hydrochloride with a regioisomer like 3,4,4-trifluoroazepane or a less fluorinated analog risks a complete loss of the target binding conformation. Systematic studies show that while monofluorination can bias an azepane ring to one major conformation, the specific pattern of trifluorination leads to a complex, but distinct, conformational outcome [1]. This structural specificity is non-transferable and is cemented by unique intermolecular interaction networks, such as the C–H···F dimeric units observed in the solid state [2].

Quantitative Evidence for 3,3,4-Trifluoroazepane Hydrochloride: Differentiating Structural and Conformational Metrics


Solid-State Conformational Divergence: A Dimeric Assembly Unique to the 3,3,4-Substitution Motif

The crystal structure of a 3,3,4-trifluoroazepane derivative reveals a distinct solid-state conformation that differs fundamentally from what is predicted or observed for other fluorination patterns. The compound crystallizes with two independent molecules (A and B) in the asymmetric unit that adopt different ring conformations, with the principal difference in the CF2CHFCH2 segment [1]. Crucially, these two molecules associate via two specific C–H···F interactions to form a dimer, a supramolecular synthon absent in the crystal structures of related mono- or difluorinated azepanes.

X-ray Crystallography Conformational Analysis Fluorine Gauche Effect

Conformational Regulation: Trifluorination's Non-Additive Control vs. Monofluorinated Bias

A systematic NMR and computational study demonstrated that while a single, diastereoselectively installed fluorine atom can bias a model azepane ring to one major conformation, multiple fluorinations (like the 3,3,4-trifluoro pattern) do not confer simple additive conformational control. Instead, they result in a more complex conformational equilibrium that is distinct from both the unsubstituted and monofluorinated states [1]. This non-additive behavior is a defining characteristic of the 3,3,4-trifluoro scaffold.

Computational Chemistry NMR Spectroscopy Drug Design

Geminal Fluorine Geometry: A Distinctive Stereoelectronic Fingerprint

The 3,3-geminal fluorine atoms on the quaternary carbon impose a unique, highly defined local geometry. The crystal structure reveals that these geminal F atoms exhibit essentially identical bond angles of 109(2)° and 106(2)° in the two independent molecules of the asymmetric unit [1]. This precision in bond angle is a direct consequence of the gem-difluoro substitution and differs from the geometry around a C-F bond in a monofluorinated or difluorinated (non-geminal) environment.

Structural Biology Medicinal Chemistry Fluorine Chemistry

Enhanced Metabolic Stability via C-F Bond Strength: A Class-Level Advantage of Trifluorinated Azepanes

As a member of the trifluorinated azepane class, 3,3,4-trifluoroazepane hydrochloride possesses a significant, class-inherent advantage in metabolic stability over its non-fluorinated and less fluorinated counterparts. The strong carbon-fluorine bonds at the 3- and 4-positions effectively block sites that are typically susceptible to cytochrome P450-mediated oxidative metabolism . This leads to an extended metabolic half-life for compounds incorporating this building block, a key parameter for improving the drug-likeness of a lead series.

Pharmacokinetics Drug Metabolism Lead Optimization

Procurement-Driven Application Scenarios for 3,3,4-Trifluoroazepane Hydrochloride


Conformationally-Biased Fragment-Based Drug Discovery (FBDD)

The complex, non-additive conformational outcome of the 3,3,4-trifluoro substitution pattern [1] makes this compound an ideal fragment for FBDD campaigns targeting proteins with shallow or flexible binding pockets. Its inability to adopt a single dominant conformation in solution, as shown for trifluorinated azepanes, can be an advantage in fragment screening by allowing it to sample a distinct set of conformations not available to the rigid, monofluorinated analogs.

Solid-State Formulation and Co-Crystal Engineering

The unique ability of the 3,3,4-trifluoroazepane scaffold to form specific C–H···F mediated dimers in the solid state, as demonstrated by crystallography [2], provides a strategic advantage in formulation science. Researchers can exploit this predictable intermolecular interaction to design co-crystals or novel solid forms with improved stability, solubility, or bioavailability by leveraging this reliable supramolecular synthon.

Metabolic Soft Spot Shielding in Lead Optimization

For a lead series where the azepane ring is a primary site of oxidative metabolism, procuring 3,3,4-trifluoroazepane hydrochloride offers a direct strategy to block multiple metabolic soft spots simultaneously. The strategic placement of three C-F bonds at the 3- and 4-positions can enhance the metabolic half-life without altering the core pharmacophore, addressing a common bottleneck in the hit-to-lead phase.

Precision Electrostatic Potential Surface (EPS) Tuning

The high-resolution structural data revealing the precise 109° and 106° bond angles of the geminal fluorine atoms [2] enables the rational, structure-based design of ligand-protein interactions. Computational chemists can use this exact geometry to design ligands where the directionality of the fluorine atoms' electrostatic potential matches that of an H-bond donor or a polarized C-H group in the target protein's binding site.

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